Ethyl 3-hydroxyhexanoate (CAS 2305-25-1) is a versatile beta-hydroxy ester defined by its eight-carbon backbone, secondary hydroxyl group, and ethyl ester functionality. In industrial procurement, it serves as a high-value chiral building block for asymmetric pharmaceutical synthesis, a specialized monomer precursor, and a potent flavor and fragrance ingredient [1]. With a boiling point of 101–102 °C at 14 mmHg and limited aqueous solubility, it offers a distinct thermal and lipophilic profile compared to shorter-chain aliphatic esters [1]. Its dual functional groups—an ester and a reactive hydroxyl—enable downstream functionalization, making it a critical intermediate for synthesizing complex macrolides, chiral dopants for liquid crystals, and long-lasting aromatic formulations [1].
Substituting Ethyl 3-hydroxyhexanoate with closely related analogs fundamentally alters processability and end-product performance. Replacing it with the shorter-chain ethyl 3-hydroxybutyrate reduces the vaporization enthalpy from approximately 61.9 kJ/mol to 55.9 kJ/mol, leading to premature volatilization in high-temperature processing or long-lasting fragrance formulations [1]. Furthermore, substituting with the oxidized precursor, ethyl 3-oxohexanoate, eliminates the critical chiral center required for stereoselective pharmaceutical synthesis, completely voiding its utility as an asymmetric building block. Finally, ignoring enantiomeric purity in procurement is detrimental in sensory applications; the (S)-isomer exhibits an odor threshold more than 100 times lower than the (R)-isomer, meaning racemic substitutions require drastically different dosing to achieve the same formulation efficacy [2].
In correlation-gas chromatography evaluations at 298.15 K, ethyl 3-hydroxyhexanoate demonstrates a standard vaporization enthalpy of 61.9 ± 0.6 kJ/mol. This is quantitatively superior to its shorter-chain C4 analog, ethyl 3-hydroxybutyrate, which yields 55.9 ± 0.6 kJ/mol under identical conditions [1]. This 6.0 kJ/mol difference indicates significantly lower volatility for the hexanoate derivative.
| Evidence Dimension | Standard Vaporization Enthalpy at 298.15 K |
| Target Compound Data | 61.9 ± 0.6 kJ/mol |
| Comparator Or Baseline | Ethyl 3-hydroxybutyrate: 55.9 ± 0.6 kJ/mol |
| Quantified Difference | +6.0 kJ/mol higher vaporization enthalpy |
| Conditions | Correlation-gas chromatography at 298.15 K |
The higher vaporization enthalpy ensures lower volatility, making it the preferred choice for long-lasting fragrance formulations and processes requiring sustained thermal stability.
When synthesized via whole-cell biocatalysis (e.g., using Kluyveromyces marxianus), the reduction of ethyl 3-oxohexanoate yields (S)-ethyl 3-hydroxyhexanoate with >99% conversion and 99% enantiomeric excess (e.e.) within 24 hours [1]. In contrast, standard chemical reduction using NaBH4 yields a racemic mixture (0% e.e.), and extending the aliphatic chain length in related ketones significantly reduces both conversion rates and e.e. during biocatalysis [1].
| Evidence Dimension | Enantiomeric Excess (e.e.) and Conversion Rate |
| Target Compound Data | >99% conversion, 99% e.e. (via biocatalysis) |
| Comparator Or Baseline | Chemical reduction (NaBH4): Racemic mixture (0% e.e.) |
| Quantified Difference | 99% absolute increase in enantiomeric purity |
| Conditions | Whole-cell biocatalysis vs. chemical reduction over 24 hours |
Reliable access to >99% enantiomeric excess eliminates the need for costly downstream chiral resolution, making it an ideal precursor for complex pharmaceutical synthesis.
Quantitative flavor reconstitution experiments demonstrate that the sensory potency of ethyl 3-hydroxyhexanoate is heavily dependent on its stereochemistry. In specific matrices, the odor threshold of the (S)-isomer is lower by a factor of more than 100 compared to the (R)-isomer [1]. Procurement of the racemic mixture (threshold of 270 ppb in water) dilutes this potency.
| Evidence Dimension | Odor Threshold |
| Target Compound Data | (S)-Ethyl 3-hydroxyhexanoate |
| Comparator Or Baseline | (R)-Ethyl 3-hydroxyhexanoate |
| Quantified Difference | >100-fold lower odor threshold for the (S)-isomer |
| Conditions | Flavor reconstitution and quantitation in aqueous/air matrices |
Procuring the specific (S)-enantiomer allows formulators to drastically reduce the required dosing volume in high-end flavor and fragrance applications.
Driven by its ability to be synthesized with >99% enantiomeric excess via biocatalysis, (S)-ethyl 3-hydroxyhexanoate is the optimal chiral building block for the total synthesis of bioactive marine macrolides, such as the antiproliferative agent (+)-neopeltolide [1].
Due to its high vaporization enthalpy (61.9 kJ/mol) relative to shorter-chain esters, this compound is highly suited for premium flavor and fragrance formulations where sustained release of fruity and citrus notes is required without premature volatilization [2].
The enantiopure form of ethyl 3-hydroxyhexanoate is utilized to synthesize 3,4-disubstituted oxetanones. Its specific chain length provides the necessary lateral dipole moment and structural rigidity required to induce ferroelectricity and achieve short response times in advanced liquid crystal displays[3].